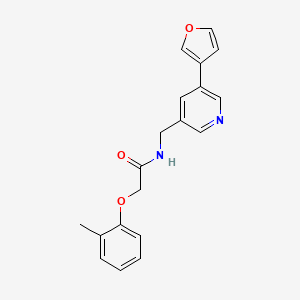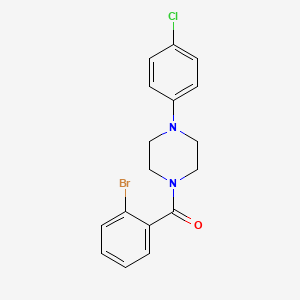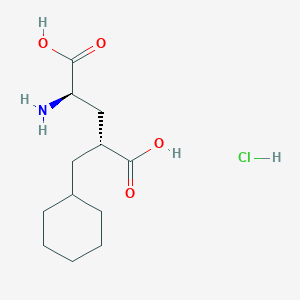
1-(4-Ethynyl-phenyl)-2-bromo-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynyl-phenyl)-2-bromo-ethanone is an organic compound characterized by the presence of a bromoethanone group attached to a phenyl ring with an ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Ethynyl-phenyl)-2-bromo-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-ethynylphenyl)ethanone. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the ethanone position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethynyl-phenyl)-2-bromo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted ethanones.
Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of palladium catalysts and copper co-catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, copper iodide, and bases like triethylamine.
Major Products
Substitution: Substituted ethanones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Coupled products with extended conjugation.
Aplicaciones Científicas De Investigación
1-(4-Ethynyl-phenyl)-2-bromo-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethynyl-phenyl)-2-bromo-ethanone depends on its specific application. In coupling reactions, the ethynyl group acts as a nucleophile, forming carbon-carbon bonds with aryl or vinyl halides. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved vary based on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Ethynyl-phenyl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Bromo-phenyl)-2-ethynyl-ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Ethynylacetophenone: Another related compound with similar applications in organic synthesis.
Uniqueness
1-(4-Ethynyl-phenyl)-2-bromo-ethanone is unique due to the presence of both ethynyl and bromoethanone groups, providing a versatile platform for various chemical transformations. Its dual functionality allows for diverse applications in synthesis and research, making it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
2-bromo-1-(4-ethynylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJJUVGZDAIHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98993-86-3 |
Source


|
| Record name | 2-bromo-1-(4-ethynylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2748138.png)

![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2748140.png)

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)


![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
